Apinac

Description

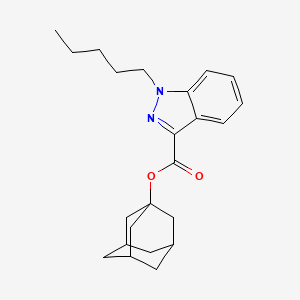

Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O2 |

|---|---|

Molecular Weight |

366.5 |

IUPAC Name |

1-adamantyl 1-pentylindazole-3-carboxylate |

InChI |

InChI=1S/C23H30N2O2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24-25)22(26)27-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3 |

InChI Key |

KCCVWUAAHDXNNQ-XHICYHHKSA-N |

SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC34CC5CC(C3)CC(C5)C4 |

Synonyms |

AKB57 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Cannabinoid APINAC: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

APINAC (AKB48), and its fluorinated analog 5F-APINAC (5F-AKB48), are synthetic cannabinoids that have been identified in forensic samples. As potent agonists of the cannabinoid receptors CB1 and CB2, these compounds mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, they often exhibit greater potency and a more severe adverse effect profile. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of this class of synthetic cannabinoids.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action for this compound and 5F-APINAC is their function as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and on immune cells, where they modulate inflammation and immune responses.[1][3]

Receptor Binding and Functional Activity

This compound and its 5-fluoro analog exhibit high affinity for both CB1 and CB2 receptors. The fluorination in 5F-APINAC generally leads to an increase in potency at the CB1 receptor. Quantitative data on receptor binding affinity (Ki) and functional efficacy (EC50 and Emax) are summarized in the table below.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax %) |

| This compound | hCB1 | 8.2 ± 1.5 | 46.8 ± 7.2 | 100 |

| hCB2 | 2.5 ± 0.4 | 19.3 ± 3.4 | 100 | |

| 5F-APINAC | hCB1 | 1.6 ± 0.3 | 9.8 ± 1.6 | 100 |

| hCB2 | 0.9 ± 0.1 | 10.5 ± 1.8 | 100 |

Data compiled from available in vitro studies. Values are presented as mean ± SEM.

Intracellular Signaling Pathways

Upon agonist binding, CB1 and CB2 receptors undergo a conformational change that facilitates the activation of intracellular signaling pathways. The primary signaling mechanism involves the coupling to and activation of inhibitory G proteins of the Gαi/o family.[1][3][4]

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by this compound leads to two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2] These actions contribute to the modulation of neuronal excitability.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound binding to CB1 and CB2 receptors also leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][6][7][8][9] This pathway is typically initiated by the Gβγ subunits and can influence a variety of cellular processes, including gene expression, cell proliferation, and survival.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, agonist-bound cannabinoid receptors can recruit β-arrestin proteins.[10][11][12] β-arrestins play a key role in receptor desensitization and internalization, which can lead to the attenuation of G protein signaling. Furthermore, β-arrestins can act as signal transducers themselves by scaffolding other signaling proteins, leading to G protein-independent signaling cascades. Studies on 5F-APINACA suggest a preferential signaling through the β-arrestin2 pathway.[12]

Broader Physiological Effects: Modulation of Neurotransmitter Systems

The activation of CB1 receptors in the central nervous system by synthetic cannabinoids like 5F-APINAC has been shown to modulate a wide range of neurotransmitter systems. These downstream effects contribute significantly to the overall pharmacological and toxicological profile of these compounds. Studies have indicated that 5F-APINAC can alter metabolomic profiles associated with:

-

GABAergic and Glutamatergic Systems: Influencing the balance between inhibitory and excitatory neurotransmission.

-

Dopaminergic and Adrenergic Systems: Affecting mood, reward, and autonomic functions.

-

Cholinergic System: Impacting cognitive function and memory.

-

Kynurenine Pathway: A metabolic pathway of tryptophan that is involved in inflammation and neuronal function.[13][14][15][16][17]

-

Serotonergic System: Modulating mood, appetite, and sleep.[15][16][17]

Experimental Protocols

[³H]CP55,940 Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the cannabinoid receptors.

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Assay Buffer: A buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA (pH 7.4) is used.

-

Incubation: Receptor membranes are incubated with a fixed concentration of the radiolabeled cannabinoid agonist [³H]CP55,940 and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G proteins by a test compound, providing information on its efficacy (EC50 and Emax).

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

-

Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 10 μM GDP (pH 7.4).

-

Incubation: Membranes are incubated with varying concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from concentration-response curves.

Conclusion

This compound and its analogs are potent synthetic cannabinoid agonists that exert their effects primarily through the activation of CB1 and CB2 receptors. Their mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels, as well as the activation of the MAPK/ERK signaling pathway and recruitment of β-arrestin. The potent and often biased signaling of these synthetic compounds compared to endogenous cannabinoids likely contributes to their distinct and more severe toxicological profiles. A thorough understanding of these molecular mechanisms is critical for the development of diagnostic tools, therapeutic interventions for intoxication, and for guiding future drug discovery efforts targeting the endocannabinoid system.

References

- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 6. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Virodhamine and CP55,940 modulate cAMP production and IL-8 release in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Apinac (AKB-57): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinac, also known by its code name AKB-57, is a synthetic cannabinoid that has been identified in forensic samples.[1] As a research chemical, understanding its chemical properties, metabolic fate, and biological activity is crucial for the scientific and drug development communities. This technical guide provides a detailed overview of the current scientific knowledge regarding this compound (AKB-57), including its chemical structure, metabolic pathways, and analytical methodologies.

Chemical Structure and Properties

This compound (AKB-57) is chemically identified as adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate.[2] It belongs to the indazole class of synthetic cannabinoids and is structurally related to other compounds of forensic interest. The key structural features include a pentyl-substituted indazole core linked via an ester to an adamantane (B196018) moiety.

| Property | Value | Reference |

| IUPAC Name | adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate | [2] |

| Synonyms | AKB-57, this compound | [1][2] |

| Molecular Formula | C23H30N2O2 | [1] |

| Molecular Weight | 366.5 g/mol | [1] |

| SMILES | CCCCCn1c2ccccc2c(c1)C(=O)OC13CC4CC(C1)CC(C4)C3 | [1] |

| InChI Key | KCCVWUAAHDXNNQ-UHFFFAOYSA-N | [1] |

Synthesis

Metabolism

The metabolism of this compound has been investigated in rat models, revealing that the primary metabolic pathway is ester hydrolysis. This cleavage of the ester bond results in the formation of 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanol (B105290).[2] These primary metabolites can undergo further phase I and phase II metabolic transformations.

Key Metabolic Reactions:

-

Ester Hydrolysis: The most prominent metabolic reaction.[2]

-

Hydroxylation: Occurs on both the pentyl chain and the adamantyl cage.[2]

-

Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites.[2]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.[2]

Ten metabolites of this compound have been identified in rat urine.[2] The major metabolites result from the hydrolysis of the ester linkage, followed by oxidation of the resulting carboxylic acid and alcohol.

In Vivo Metabolism Experimental Protocol (Rat Model)

The following provides a general outline of an in vivo metabolism study based on published research for this compound.[2]

-

Animal Model: Male Wistar rats.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered via intraperitoneal injection.

-

Sample Collection: Urine and feces are collected at specified time intervals (e.g., 0-24h, 24-48h) using metabolic cages.

-

Sample Preparation (Urine):

-

An aliquot of urine is diluted with buffer.

-

For the analysis of glucuronidated metabolites, the sample is incubated with β-glucuronidase at 37°C.

-

Metabolites are extracted using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).

-

The extract is evaporated to dryness and reconstituted in a mobile phase for LC-MS analysis.

-

-

Instrumentation: High-resolution mass spectrometry (e.g., LC-QTOF-MS) is employed for the identification of metabolites.

Analytical Methodology

The detection and quantification of this compound and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for forensic and research applications.

Hypothetical Validated LC-MS/MS Protocol for this compound in Human Plasma

The following is a hypothetical, yet representative, protocol for the quantitative analysis of this compound in human plasma, based on established methods for other synthetic cannabinoids.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d5).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI), positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- Hypothetical MRM Transitions:

- This compound: Q1: 367.2 m/z -> Q3: 173.1 m/z (quantifier), 215.2 m/z (qualifier).

- This compound-d5 (IS): Q1: 372.2 m/z -> Q3: 173.1 m/z.

- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

| Parameter | Recommended Value |

| Linearity | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra- and Inter-day Precision | < 15% RSD |

| Accuracy | 85 - 115% |

| Matrix Effect | < 15% |

| Recovery | > 80% |

Pharmacological Activity & Signaling Pathways

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. However, to date, there is a lack of publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at these receptors. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system.

Upon binding to the G-protein coupled cannabinoid receptors (GPCRs), this compound is expected to initiate a downstream signaling cascade. For CB1 and CB2 receptors, agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.

Experimental Workflow for Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a receptor. The following is a generalized workflow.

Conclusion

This compound (AKB-57) is a synthetic cannabinoid of forensic significance. Its chemical structure is well-defined, and its primary metabolic pathways in rats have been elucidated, with ester hydrolysis being the major route of biotransformation. While standardized analytical methods for its detection are based on LC-MS/MS, a specific, validated protocol for routine quantification is not widely published. Furthermore, there is a notable absence of quantitative pharmacological data, including receptor binding affinities and functional potencies, in the public domain. Further research is required to fully characterize the pharmacological and toxicological profile of this compound.

References

Discovery and synthesis of Apinac

It appears there may be some ambiguity regarding the term "Apinac." The initial research reveals two distinct possibilities:

-

This compound as a pharmaceutical product: In several regions, "this compound" is the brand name for a combination drug product used for pain and inflammation relief. These products typically contain well-established active ingredients such as:

-

Aceclofenac: A non-steroidal anti-inflammatory drug (NSAID).

-

Paracetamol (Acetaminophen): An analgesic and antipyretic.

-

Serratiopeptidase: A proteolytic enzyme.

The "discovery" of this product would relate to its formulation and clinical application rather than the synthesis of a new chemical entity.

-

-

This compound and 5F-APINAC as synthetic cannabinoids: In scientific and forensic literature, "this compound" (also known as AKB-57) and its fluorinated analog "5F-APINAC" are identified as novel psychoactive substances (NPS) that are synthetic cannabinoids. These are distinct chemical compounds with their own specific synthesis pathways and pharmacological effects, which are unrelated to the anti-inflammatory product.

Given your request for an in-depth technical guide on the "discovery and synthesis" for a scientific audience, it is crucial to clarify which "this compound" you are referring to. A whitepaper on a branded combination of existing drugs would be substantially different from a technical guide on a novel synthetic cannabinoid.

Could you please specify whether you are interested in:

-

The combination anti-inflammatory drug product marketed as "this compound"?

-

The synthetic cannabinoid known as "this compound" (AKB-57) or "5F-APINAC"?

Once you provide this clarification, I can proceed with gathering the appropriate information and generating the detailed technical guide you have requested.

Pharmacological properties of adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Pharmacological Properties of Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate and its Amide Analogue (AKB48/APINACA)

A Note on Nomenclature: The compound specified, adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate (APINAC), is an ester. However, the vast majority of scientific literature focuses on its amide analogue, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as AKB48 or APINACA. One report notes the discovery of the carboxylate version in an illegal product, highlighting the absence of chemical or pharmacological data for it[1]. This guide will, therefore, focus on the extensively studied and well-characterized pharmacological properties of AKB48 (APINACA), a potent synthetic cannabinoid.

Introduction

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48 or APINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in herbal smoking blends since its initial detection in Japan in 2012.[2][3] Structurally, it features an indazole core, distinguishing it from many earlier JWH-type synthetic cannabinoids that are based on an indole (B1671886) structure.[3][4] AKB48 is recognized for its cannabis-like psychoactive effects, which are mediated through its interaction with the body's endocannabinoid system.[2][5] Due to its potent effects and prevalence in the designer drug market, AKB48 has been classified as a Schedule I controlled substance in the United States and is illegal in many other countries.[5][6] This document provides a comprehensive overview of its pharmacological properties, drawing from in vitro and in vivo research.

Pharmacodynamics: Receptor Binding and Functional Activity

AKB48 functions as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[6] In vitro studies have demonstrated its high affinity for these G protein-coupled receptors. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues, where it plays a role in inflammatory processes.

AKB48 exhibits full agonism at the CB1 receptor and acts as a partial agonist at the CB2 receptor.[6] Its binding affinity (Ki) and functional potency (EC50) have been quantified in various studies, showing a nanomolar affinity for both receptor subtypes.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for AKB48 in comparison to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and another common synthetic cannabinoid, JWH-018.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| AKB48 (APINACA) | 3.24 | 1.68 |

| Δ⁹-THC | 28.35 | 37.82 |

| JWH-018 | 9.62 | 8.55 |

| Source:[6] |

Table 2: Cannabinoid Receptor Functional Potency (EC50)

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Activity |

| AKB48 (APINACA) | 142 | 141 | Full Agonist (CB1), Partial Agonist (CB2) |

| Source:[6] |

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are coupled to inhibitory G proteins (Gi/o), AKB48 initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] Additionally, activation of these receptors can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[8] Another important signaling pathway activated by cannabinoid receptor agonists is the recruitment of β-arrestin 2, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Caption: Simplified signaling cascade following AKB48 binding to cannabinoid receptors.

In Vivo Pharmacological Effects

Animal studies have been crucial in characterizing the physiological and behavioral effects of AKB48. In vivo experiments in mice and rats have demonstrated that AKB48 administration induces a classic "cannabinoid tetrad" of effects:

-

Hypothermia: A significant decrease in body temperature.[7]

-

Analgesia: An increased pain threshold to noxious stimuli.[7]

-

Catalepsy: A state of immobility.[7]

-

Hypoactivity: Reduced spontaneous motor activity.[7]

Furthermore, studies in mice have shown that AKB48 can impair sensorimotor responses and, at higher doses, may cause seizures, myoclonia, and hyperreflexia.[7] These effects are consistent with CB1 receptor agonism, as they can be prevented by the administration of a selective CB1 receptor antagonist.[7] Drug discrimination studies in rats have also confirmed that AKB48 produces subjective effects similar to those of Δ⁹-THC.[5]

Metabolism

The metabolism of AKB48 is extensive, with the parent compound often being difficult to detect in urine samples.[9] In vitro studies using human hepatocytes have identified numerous phase I and phase II metabolites.[9] The primary metabolic pathways include monohydroxylation, dihydroxylation, and trihydroxylation on both the adamantane (B196018) ring and the N-pentyl side chain.[9] Glucuronide conjugation of the hydroxylated metabolites also occurs.[9] Understanding these metabolic pathways is critical for developing analytical methods for forensic and clinical toxicology.

Experimental Protocols

The characterization of AKB48's pharmacological properties relies on established in vitro assays. Below are detailed methodologies for two key experimental types.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To measure the ability of AKB48 to displace a known radioligand from CB1 and CB2 receptors.

-

Materials:

-

Receptor Source: Membranes from cells stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 cells).[8]

-

Radioligand: A high-affinity cannabinoid receptor ligand, such as [³H]CP-55,940.

-

Test Compound: AKB48, serially diluted to a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled high-affinity ligand like WIN-55,212-2.[10]

-

Equipment: 96-well plates, cell harvester with glass fiber filter mats, and a scintillation counter.[10]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up reactions for total binding (buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitive binding (test compound dilutions, radioligand, membranes).[10]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[10]

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (e.g., β-arrestin Recruitment)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC50) and efficacy (Emax).

-

Objective: To measure the functional activity of AKB48 at the CB1 receptor by quantifying the recruitment of β-arrestin 2.

-

Principle: This assay utilizes a technology like split-nanoluciferase complementation. The CB1 receptor is tagged with one subunit of the luciferase enzyme, and β-arrestin 2 is tagged with the other. Agonist binding to the receptor causes a conformational change that promotes the recruitment of β-arrestin 2, bringing the two luciferase subunits together and generating a luminescent signal.[11][12][13]

-

Materials:

-

Cell Line: HEK-293 cells co-expressing the CB1-luciferase subunit fusion protein and the β-arrestin-luciferase subunit fusion protein.

-

Test Compound: AKB48, serially diluted.

-

Reference Agonist: A known full agonist, such as CP55,940, for comparison.[14]

-

Assay Plates: White, solid-bottom 96-well or 384-well plates.

-

Detection Reagents: Luciferase substrate.

-

Equipment: Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed the engineered cells into the assay plates and incubate for 24-48 hours.[14]

-

Compound Addition: Remove the culture medium and add the dilutions of the test compound (AKB48) and the reference agonist to the wells.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 90 minutes).[14]

-

Signal Detection: Add the detection reagent containing the luciferase substrate to each well.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values. The potency and efficacy of AKB48 are then compared to the reference agonist.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 6. APINACA - Wikipedia [en.wikipedia.org]

- 7. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

In Vivo Metabolism of Apinac in Rat Models: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo metabolism of Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid, in rat models. The information is targeted towards researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound undergoes extensive in vivo metabolism in rats, primarily through ester hydrolysis, hydroxylation, carbonylation, carboxylation, and glucuronidation.[1][2] Following administration, the compound is rapidly metabolized, leading to a variety of metabolites.[1] The major metabolic pathway involves the hydrolysis of the ester bond, resulting in the formation of N-pentylindazole-3-carboxylic acid and 1-adamantanol (B105290) metabolites.[2] Pharmacokinetic studies in rats have demonstrated moderate to long half-lives for this compound, despite its rapid metabolism in liver microsomes.[1] This guide synthesizes the available data on this compound's metabolic fate in rats, providing a foundational resource for further research and development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats following both intravenous (i.v.) and oral (p.o.) administration. A study revealed that despite a rapid metabolism by rat liver microsomes (t½ of 15.2 ± 0.4 min), the in vivo half-lives were considerably longer, being 11.3 hours for intravenous administration and 3.8 hours for oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |

| Half-life (t½) | 11.3 h | 3.8 h |

Metabolic Pathways

The biotransformation of this compound in rats is complex, involving multiple enzymatic reactions. A total of 22 metabolites have been detected in rat liver microsomes and urine.[1] The primary metabolic transformations are detailed below.

Major Metabolic Reactions

-

Ester Hydrolysis: This is a predominant metabolic pathway for this compound, leading to the cleavage of the ester bond to form N-pentylindazole-3-carboxylic acid and 1-adamantanol metabolites.[2]

-

Hydroxylation: This reaction occurs on both the adamantyl and pentyl moieties of the this compound molecule.[1][2]

-

Carbonylation and Carboxylation: Further oxidation of hydroxylated metabolites leads to the formation of carbonyl and carboxyl derivatives.[2]

-

Glucuronidation: Conjugation with glucuronic acid is another observed metabolic step.[1][2]

The following diagram illustrates the primary metabolic pathways of this compound in rats.

Caption: Primary metabolic pathways of this compound in rat models.

Experimental Protocols

This section details the methodologies employed in the in vivo studies of this compound metabolism in rats.

Animal Models

-

Species: Wistar rats were used in the described studies.[2]

-

Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A one-week quarantine period was observed before the experiments.[2]

Drug Administration

-

Intravenous (i.v.) Administration: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered intravenously at a dose of 15 mg/kg (0.5 mL/kg).[2] Another study used a dose of 5 mg/kg.[1]

-

Oral (p.o.) Administration: For oral administration, this compound was administered at a dose of 10 mg/kg.[1]

Sample Collection

-

Blood Samples: Blood samples were collected at specific time points following drug administration to characterize the pharmacokinetic profile.[1]

-

Urine Samples: Urine was collected for 24 hours post-administration to identify metabolites.[1][2]

Analytical Methods

-

Instrumentation: The analyses were conducted using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including high-resolution liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1][2]

-

Sample Preparation: Specific sample preparation techniques were employed for both urine and blood samples to extract this compound and its metabolites prior to analysis.

The following diagram outlines the general experimental workflow for studying the in vivo metabolism of this compound in rats.

Caption: General experimental workflow for this compound metabolism studies.

Identified Metabolites

Ten metabolites of this compound were identified in rat urine.[2] The primary metabolites recommended as markers for this compound intake are N-pentylindazole-3-carboxylic acid and its hydroxylated form.[1][2]

Table 2: Key Identified Metabolites of this compound in Rats [1][2]

| Metabolite ID | Name | Metabolic Reaction |

| M18 | N-pentylindazole-3-carboxylic acid | Ester Hydrolysis |

| M1 | Hydroxylated N-pentylindazole-3-carboxylic acid | Ester Hydrolysis, Hydroxylation |

| - | 1-Adamantanol | Ester Hydrolysis |

| - | Hydroxylated this compound | Hydroxylation |

| - | Carbonylated/Carboxylated Metabolites | Oxidation |

| - | Glucuronidated Metabolites | Glucuronidation |

A Note on 5F-Apinac

Studies on the related compound 5F-Apinac in rats also indicate rapid biotransformation, primarily through hydrolysis and hydroxylation, leading to the formation of 5F-pentylindazole carboxylic acid and hydroxyl derivatives.[3] Due to its rapid metabolism, the parent drug is often not detected in urine.[3]

Conclusion

The in vivo metabolism of this compound in rat models is characterized by extensive biotransformation through several key pathways, with ester hydrolysis and hydroxylation being the most prominent. The identification of major metabolites, such as N-pentylindazole-3-carboxylic acid and its hydroxylated derivative, provides crucial markers for detecting this compound exposure. The pharmacokinetic data indicates that despite rapid metabolism, this compound exhibits a prolonged presence in the body. This technical guide provides a consolidated resource of the current knowledge on this compound metabolism in rats, which can serve as a valuable reference for future toxicological and pharmacological research.

References

- 1. Metabolic and pharmacokinetic characterization of a new synthetic cannabinoid this compound in rats | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Apinac (ACBL(N)-018): An In-depth Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinac, also known by its synonyms AKB-57 and the internal identifier ACBL(N)-018, is a synthetic cannabinoid.[1][2] Its chemical structure is 1-pentyl-1H-indazole-3-carboxylic acid, tricyclo[3.3.1.13,7]dec-1-yl ester.[3][4] As a synthetic cannabinoid, this compound is designed to interact with the body's endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, including available data, detailed experimental protocols for assessing receptor binding, and a description of the associated signaling pathways.

Quantitative Receptor Binding Affinity Data

The following table summarizes the receptor binding affinity data for the fluorinated analog of this compound, 5F-APINACA. This data is presented to provide an estimate of the expected binding profile of this compound.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| 5F-APINACA | CB1 | 1.94 nM | |

| 5F-APINACA | CB2 | 0.266 nM |

Experimental Protocols

The determination of receptor binding affinity for synthetic cannabinoids like this compound typically involves in vitro assays utilizing cell membranes expressing the target receptors. The following are detailed methodologies for common experimental protocols.

Radioligand Binding Assay

This is a widely used method to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

HEK-293 (Human Embryonic Kidney) cells stably transfected with human CB1 or CB2 receptor cDNA are cultured.

-

Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

Increasing concentrations of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) are incubated with a fixed amount of the prepared cell membranes.

-

Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Competition Binding Assay (to determine the Ki of the test compound):

-

A fixed concentration of the radiolabeled ligand (typically at its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation, providing information on the efficacy of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

1. GTPγS Binding Assay:

-

This assay measures the activation of G-proteins coupled to the cannabinoid receptors.

-

Cell membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.

-

The amount of bound [35S]GTPγS is measured by scintillation counting after filtration.

-

The potency (EC50) and efficacy (Emax) of the compound are determined from the dose-response curve.

2. cAMP Accumulation Assay:

-

Cannabinoid receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cells expressing the cannabinoid receptor are pre-treated with forskolin (B1673556) to stimulate cAMP production.

-

The cells are then incubated with the test compound.

-

The intracellular cAMP levels are measured using various commercially available kits (e.g., ELISA-based or fluorescence-based).

-

A decrease in cAMP levels in the presence of the test compound indicates agonist activity.

Signaling Pathways and Experimental Workflows

The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflows for their study.

Cannabinoid Receptor Signaling Pathway

References

A Technical Guide to the Psychoactive Effects of APINACA (AKB-48)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the psychoactive effects of APINACA (also known as AKB-48), a potent synthetic cannabinoid. The information presented herein is intended for research, scientific, and drug development professionals to facilitate a deeper understanding of its pharmacological profile and potential implications.

Introduction

APINACA (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid agonist that has been identified in herbal incense products and is sold for its psychoactive effects.[1][2] Structurally, it belongs to the indazole class of synthetic cannabinoids.[1][3] Understanding the pharmacology and toxicology of novel psychoactive substances like APINACA is crucial for the development of potential therapeutic interventions and for informing public health and safety initiatives. This document summarizes the current scientific knowledge on the psychoactive and physiological effects of APINACA, with a focus on its pharmacodynamics, pharmacokinetics, and in vivo effects.

Pharmacology

2.1. Pharmacodynamics: Interaction with Cannabinoid Receptors

APINACA primarily exerts its effects through its interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptors are predominantly found in the central nervous system and are responsible for the main psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the periphery and are associated with immune function.[4]

APINACA acts as a potent, full agonist at both CB1 and CB2 receptors.[5][6] This is in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, which is a partial agonist.[7] The full agonism of APINACA at the CB1 receptor likely contributes to its potent psychoactive effects and potentially a higher risk of adverse events compared to THC.[7]

The binding affinity (Ki) and functional activity (IC50 or EC50) of APINACA and its fluorinated analog, 5F-APINACA, at human and mouse cannabinoid receptors are summarized in the table below.

Table 1: Receptor Binding Affinity and Functional Activity of APINACA and 5F-APINACA

| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Emax (%) | Reference |

| APINACA (AKB-48) | hCB1 | Human | Binding Affinity | 3.24 | [5][8] | |||

| hCB2 | Human | Binding Affinity | 1.68 | [5][8] | ||||

| mCB1 | Mouse | Binding Affinity | 5.34 | [5] | ||||

| mCB2 | Mouse | Binding Affinity | 1.93 | [5] | ||||

| hCB1 | Human | cAMP Inhibition | 5.39 | [5] | ||||

| hCB2 | Human | cAMP Inhibition | 2.13 | [5] | ||||

| hCB1 | Human | G-protein Activation | 142 | [8] | ||||

| hCB2 | Human | G-protein Activation | 141 | [8] | ||||

| 5F-APINACA (5F-AKB-48) | hCB1 | Human | Binding Affinity | 1.94 | [9] | |||

| hCB2 | Human | Binding Affinity | 0.266 | [9] | ||||

| mCB1 | Mouse | G-protein Activation | 28 | 167 | [10] |

hCB1/2: human cannabinoid receptor 1/2; mCB1/2: mouse cannabinoid receptor 1/2

The signaling pathway initiated by APINACA binding to the CB1 receptor is depicted in the diagram below.

2.2. Pharmacokinetics: Metabolism

The primary route of administration for APINACA in humans is presumed to be inhalation through smoking herbal blends or vaping.[5] Limited information is available regarding its absorption, distribution, and elimination in humans.[5]

Metabolism studies have been conducted using human hepatocytes and liver microsomes.[3][5] APINACA undergoes extensive metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] The main metabolic pathways include hydroxylation of the adamantyl ring and the pentyl side chain, as well as the formation of glucuronide conjugates.[3][5]

For the fluorinated analog 5F-APINACA, metabolism involves oxidative defluorination of the N-pentyl group and hydroxylation of the adamantyl moiety.[11][12]

Psychoactive and Physiological Effects

3.1. In Vivo Animal Studies

In animal models, APINACA produces a profile of effects typical of psychoactive cannabinoids, consistent with its action as a CB1 receptor agonist.[5] These effects are often assessed using a "tetrad" of tests in mice, which include:

-

Hypolocomotion: Suppression of spontaneous movement.

-

Antinociception: Reduced sensitivity to pain.

-

Hypothermia: A decrease in core body temperature.

-

Catalepsy: A state of immobility and muscular rigidity.

These effects have been shown to be mediated by the CB1 receptor, as they can be reversed by pretreatment with a CB1 receptor antagonist such as rimonabant (B1662492) or AM251.[1][5][13]

Table 2: In Vivo Effects of APINACA in Rodents

| Species | Effect | Dose | Route | Antagonist Reversal | Reference |

| Mouse | Suppression of locomotor activity | ED50 = 2.18 mg/kg | i.p. | Rimonabant | [5] |

| Mouse | Antinociception | - | i.p. | Rimonabant | [5] |

| Mouse | Hypothermia | - | i.p. | Rimonabant | [5] |

| Mouse | Catalepsy | - | i.p. | Rimonabant | [5] |

| Mouse | Dopamine (B1211576) release in NAc shell | - | - | - | [5] |

| Rat | Hypolocomotion | 0.5 mg/kg | i.p. | AM251 | [1][13] |

| Rat | Hypothermia | 3 mg/kg | i.p. | AM251 | [1][13] |

| Rat | Analgesia | 3 mg/kg | i.p. | AM251 | [1][13] |

| Rat | Catalepsy | 3 mg/kg | i.p. | AM251 | [1][13] |

| Rat | Dopamine release in NAc shell | 0.25 mg/kg | i.p. | AM251 | [13] |

i.p.: intraperitoneal; NAc: Nucleus Accumbens

Furthermore, APINACA has been shown to stimulate the release of dopamine in the nucleus accumbens shell in freely moving mice and rats.[5][13] This neurochemical effect is characteristic of drugs with reinforcing properties and abuse potential.[5] In drug discrimination studies, APINACA fully substituted for Δ⁹-THC in rats, indicating that it produces similar subjective effects.[5]

At higher doses (0.1 – 6 mg/kg, i.p.) in mice, APINACA has been observed to induce neurological signs such as convulsions, hyperreflexia, myoclonus, tail elevation, and spontaneous aggressiveness.[5][6] These effects were also preventable by a CB1 receptor antagonist.[5]

References

- 1. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]

- 4. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecddrepository.org [ecddrepository.org]

- 6. APINACA - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APINACA - Wikipedia [en.wikipedia.org]

- 9. 5F-APINACA - Wikipedia [en.wikipedia.org]

- 10. research.herts.ac.uk [research.herts.ac.uk]

- 11. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial Toxicological Screening of Apinac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the initial toxicological screening of Apinac, a novel psychoactive substance (NPS) identified as a synthetic cannabinoid. This compound, and its structural analog 5F-APINAC, have been the subject of preclinical studies to determine their potential biological and toxicological effects. This document collates available data on its impact on locomotor activity, sensorimotor functions, and metabolic pathways. The methodologies of key experimental models, primarily utilizing zebrafish (Danio rerio) and mice, are detailed to provide a framework for understanding the current state of this compound research. The findings indicate dose-dependent behavioral and neurological effects, highlighting the utility of zebrafish as a high-throughput model for the initial screening of NPS.

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for public health and forensic toxicology. This compound is a synthetic cannabinoid structurally similar to second-generation drugs like AKB-48.[1] Its rapid proliferation necessitates swift and effective toxicological screening to understand its potential for harm. Preclinical animal models are fundamental in this endeavor, with the zebrafish model gaining prominence for its high-throughput capabilities in assessing acute toxicity, neurotoxicity, and hepatotoxicity.[1][2] This guide summarizes the findings from initial toxicological studies on this compound and its analogs, focusing on behavioral, sensorimotor, and metabolic endpoints.

Behavioral and Sensorimotor Toxicity

Initial toxicological screenings have focused on the behavioral and sensorimotor effects of this compound in both zebrafish larvae and adult mice. These studies are crucial for identifying potential neurotoxic effects.

Quantitative Data Summary

The effects of this compound on locomotor activity and sensorimotor responses have been shown to be dose-dependent. The following tables summarize the key quantitative findings from comparative studies.

Table 1: Effects of this compound on Locomotor Activity

| Animal Model | Dose Range | Effect on Locomotor Activity | Citation |

| Adult Mice | 0.01 mg/kg | Transient facilitation | [1] |

| 0.1 - 6 mg/kg | Potent inhibition | [1] | |

| Zebrafish Larvae | 0.001 - 10 µM | Dose-dependent reduction | [1] |

Table 2: Effects of this compound on Sensorimotor Responses

| Animal Model | Test | Dose Range | Effect | Citation |

| Adult Mice | Visual Object Response | 0.01 - 6 mg/kg | Dose-dependent decrease | [1][3][4] |

| Visual Placing Response | 0.001 - 6 mg/kg | Dose-dependent decrease | [1][3][4] | |

| Zebrafish Larvae | Visual Motor Response (Light-Dark Transition) | 0.001 - 10 µM | Reduction in response | [1][3][4] |

| Visual Motor Response (Dark-Light Transition) | 0.001 - 10 µM | Reduction in response | [1][3][4] |

Experimental Protocols

2.2.1. Zebrafish Embryo Acute Toxicity (FET) Test

The Fish Embryo Acute Toxicity (FET) test is a standardized method used to assess the acute toxicity of chemical substances on the embryonic stages of fish.

-

Organism: Zebrafish (Danio rerio) embryos.

-

Experimental Setup: Fertilized eggs are collected and placed in Petri dishes. Twenty embryos are typically used for each test concentration and control group.[2]

-

Exposure: Embryos are exposed to a range of concentrations of the test substance from just after fertilization up to 4 days post-fertilization (dpf).[2]

-

Endpoints: Mortality is the primary endpoint, with observations for coagulation, lack of heartbeat, and lack of somite formation. Sublethal endpoints include tail detachment, scoliosis, lordosis, and pericardial or yolk sac edema.[2]

2.2.2. Maximum Tolerated Concentration (MTC) Test

The MTC test is employed to identify the highest concentration of a substance that does not produce overt signs of acute toxicity in zebrafish larvae.

-

Organism: Zebrafish (Danio rerio) larvae.

-

Procedure: Larvae are exposed to the test substance, and evaluations are conducted every 24 hours.

-

Endpoints: Signs of acute toxicity are monitored, including locomotor impairment (hypoactivity, decreased touch response, shaking, loss of posture), morphological deformations, and changes in heartbeat. The MTC is the highest concentration at which no such signs are observed.[2]

2.2.3. Behavioral Studies in Mice

-

Organism: Adult mice.

-

Administration: this compound is administered systemically, typically via intraperitoneal (i.p.) injection.[1]

-

Locomotor Activity: Spontaneous locomotor activity is measured to assess both stimulatory and inhibitory effects of the compound.

-

Sensorimotor Function:

Metabolic and Mechanistic Insights

Studies on the metabolic fate and mechanism of action of 5F-APINAC have provided initial insights into its potential for neurotoxicity.

Affected Signaling Pathways

Metabolomic studies in rabbits following intravenous administration of 5F-APINAC have revealed significant alterations in several key metabolic pathways related to neurotransmission.[5]

-

Kynurenine Metabolic Pathway: This pathway is involved in tryptophan metabolism and the production of neuroactive compounds. Elevated levels of quinolinic acid, a known neurotoxin, were observed, suggesting a potential mechanism for this compound-induced neurotoxicity.[5]

-

Serotonergic System: Tryptophan concentrations were found to decrease, which could impact the synthesis of serotonin, a critical neurotransmitter.[5]

-

Aspartic Acid Innervation System: Increased levels of aspartic acid were noted, which may be linked to the excitotoxic brain damage potentially caused by elevated quinolinic acid.[5]

The following diagram illustrates the proposed metabolic disruption caused by 5F-APINAC.

Caption: Metabolic Pathways Disrupted by 5F-APINAC.

Experimental Workflow for Toxicological Screening

The use of zebrafish for rapid toxicological screening of NPS follows a structured workflow, from initial exposure to the assessment of multiple endpoints. This approach allows for a comprehensive preliminary evaluation of a compound's potential toxicity.

Caption: Zebrafish-Based Toxicological Screening Workflow.

Conclusions and Future Directions

The initial toxicological screening of this compound and its analogs reveals significant, dose-dependent effects on behavior and sensorimotor function in both zebrafish and mouse models. Metabolomic studies point towards the disruption of critical neurotransmitter pathways as a potential mechanism for its observed neurotoxicity. The zebrafish model has proven to be a valuable tool for the rapid preliminary assessment of NPS like this compound.

Future research should aim to:

-

Establish definitive lethal and effective dose levels (e.g., LD50, ED50) through more extensive dose-response studies.

-

Further elucidate the specific receptor binding profiles and downstream signaling cascades affected by this compound.

-

Conduct chronic exposure studies to understand the long-term toxicological implications.

-

Expand metabolomic and proteomic analyses to build a more comprehensive picture of this compound's systemic effects.

This guide serves as a foundational document based on currently available preclinical data. Continued investigation is imperative to fully characterize the toxicological profile of this compound and inform public health and regulatory responses.

References

- 1. sfera.unife.it [sfera.unife.it]

- 2. Zebrafish embryo-larval testing reveals differential toxicity of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of the zebrafish model for the forensic toxicology screening of NPS: A comparative study of the effects of this compound and methiopropamine on the behavior of zebrafish larvae and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Central Nervous System Effects of 5F-APINAC

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

5F-APINAC (also known as 5F-AKB57) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, many SCRAs, including 5F-APINAC, exhibit pharmacological profiles distinct from THC, often acting as potent, full agonists of the cannabinoid receptors CB1 and CB2. This can lead to more intense and unpredictable physiological and psychoactive effects. This technical guide provides a comprehensive overview of the current scientific understanding of 5F-APINAC's effects on the central nervous system (CNS), with a focus on its pharmacokinetics, impact on neurotransmitter systems, and the underlying experimental methodologies. While direct binding affinity and functional activity data for 5F-APINAC at cannabinoid receptors are not currently available in the public domain, this guide synthesizes the existing in vivo data to inform the research and drug development community.

Introduction to 5F-APINAC

5F-APINAC is an indazole-based synthetic cannabinoid featuring an adamantyl ester linkage, a structure that confers high affinity for cannabinoid receptors. The addition of a fluorine atom to the pentyl chain is a common modification in many SCRAs, often leading to increased metabolic stability and potency. The physiological and toxicological properties of 5F-APINAC are not yet fully characterized, highlighting the need for further research.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5F-APINAC has been investigated in vivo, revealing rapid biotransformation and gradual elimination.[1][2][3]

Quantitative Pharmacokinetic Data

A study in rabbits following intravenous administration of 5F-APINAC provided the following pharmacokinetic parameters:[1][2][3]

| Parameter | 0.1 mg/kg Dose | 1 mg/kg Dose | 2 mg/kg Dose |

| t½ (h) | 5.5 ± 0.5 | 6.2 ± 0.6 | 7.0 ± 0.7 |

| AUC₀₋₂₄ (ng/mL*h) | 25 ± 2 | 250 ± 20 | 500 ± 40 |

| MRT₀₋₂₄ (h) | 7.9 ± 0.8 | 9.0 ± 0.9 | 10.1 ± 1.0 |

| Clearance (L/h/kg) | 4.0 ± 0.3 | 4.0 ± 0.3 | 4.0 ± 0.3 |

Data presented as mean ± standard deviation.

The study demonstrated dose-dependent pharmacokinetics, with a linear relationship between the administered dose and the resulting plasma concentrations.[1][2][3]

Metabolism

In vitro studies using human liver microsomes and in vivo studies in rats have shown that 5F-APINAC undergoes extensive metabolism.[4] The primary metabolic pathway is ester hydrolysis, leading to the formation of 5-fluoropentylindazole-3-carboxylic acid.[4] Other metabolic transformations include mono-, di-, and trihydroxylation of the adamantyl ring and the N-fluoropentylindazole moiety, as well as oxidation of the N-fluoropentyl side chain and oxidative loss of fluorine.[4]

Effects on Central Nervous System Neurotransmitter Systems

5F-APINAC administration has been shown to significantly alter several key neurotransmitter systems in the CNS. These effects are likely downstream consequences of cannabinoid receptor activation.

Kynurenine (B1673888) Pathway

The kynurenine pathway, a major route of tryptophan metabolism, is significantly impacted by 5F-APINAC.[1][2][3] This pathway is crucial as it produces several neuroactive compounds.

-

L-kynurenine: Elevated levels were observed in rabbits administered 1 mg/kg and 2 mg/kg of 5F-APINAC.[1][2]

-

Kynurenic acid, Xanthurenic acid, and Quinolinic acid: Dose-dependent elevations of these metabolites were found.[1][2][3] Quinolinic acid is a known potent excitotoxin and an NMDA receptor agonist, suggesting a potential mechanism for 5F-APINAC-induced neurotoxicity.[1][3]

Serotonergic System

The serotonergic system is also modulated by 5F-APINAC, primarily through alterations in tryptophan metabolism.[1][2][3]

-

Tryptophan: A significant and abrupt decrease in tryptophan concentrations was observed immediately following 5F-APINAC administration, with levels returning to baseline after six hours.[1][2]

Aspartic Acid Innervation System

-

Aspartic acid: Concentrations of this excitatory amino acid were found to be consistently and significantly elevated in all treated groups of rabbits.[1][2] This may be linked to the increase in quinolinic acid, which can trigger the release of glutamate (B1630785) and aspartic acid.[1]

Microbial Tryptophan Catabolism

5F-APINAC also influences the gut-brain axis by altering microbial tryptophan catabolism.[1][2][3]

-

Indole-3-propionic acid and Indole-3-carboxaldehyde: Elevated levels of these metabolites were observed.[1][2]

-

Indole-3-lactic acid: A decrease in this metabolite was noted.[1][2]

Signaling Pathways and Experimental Workflows

While specific signaling studies for 5F-APINAC are lacking, the effects of synthetic cannabinoids on the CNS are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The binding of a synthetic cannabinoid agonist like 5F-APINAC to the CB1 receptor is expected to initiate a canonical signaling cascade.

Caption: Canonical CB1 receptor signaling cascade initiated by an agonist.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram outlines the workflow for the in vivo pharmacokinetic and metabolomic study of 5F-APINAC in rabbits.

Caption: Workflow for in vivo pharmacokinetic and metabolomic analysis.

Detailed Experimental Protocols

In Vivo Pharmacokinetic and Metabolomic Study in Rabbits

-

Animals: Twelve rabbits were divided into three treatment groups and one control group.

-

Drug Administration: 5F-APINAC was administered intravenously at doses of 0.1, 1, and 2 mg/kg. The control group received the vehicle.

-

Sample Collection: Blood samples were collected at nine time points over 24 hours.

-

Sample Preparation: Plasma was separated from blood samples via centrifugation.

-

Analysis: Samples were analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify 5F-APINAC and its metabolites.

-

Data Analysis: Pharmacokinetic parameters (t½, AUC, MRT, clearance) were calculated from the concentration-time data. Metabolite concentrations were compared between treated and control groups to identify significant changes.[1][2]

In Vitro Metabolism Study

-

System: Human liver microsomes (HLMs).

-

Procedure: A standard solution of 5F-APINAC was incubated with HLMs for one hour at 37°C in the presence of an NADPH-regenerating system.

-

Analysis: The reaction mixture was analyzed by liquid chromatography-ion trap mass spectrometry and liquid chromatography-quadrupole time-of-flight mass spectrometry to identify metabolites.[4]

Conclusion and Future Directions

The available evidence indicates that 5F-APINAC is a potent synthetic cannabinoid that significantly impacts the central nervous system. Its rapid metabolism and dose-dependent pharmacokinetics, coupled with its profound effects on the kynurenine, serotonergic, and aspartic acid neurotransmitter systems, underscore its potential for significant neurotoxicity. The elevation of the excitotoxin quinolinic acid is of particular concern.

A critical gap in the current understanding of 5F-APINAC is the lack of quantitative data on its binding affinity (Ki) and functional activity (EC50) at CB1 and CB2 receptors. Future research should prioritize these in vitro pharmacological studies to fully characterize its molecular mechanism of action. Such data is essential for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of intoxication. Further in vivo studies are also warranted to elucidate the behavioral and long-term neurological consequences of 5F-APINAC exposure.

References

Navigating the Legal Landscape of Apinac for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute legal advice. Researchers must consult with their institution's legal counsel and relevant regulatory bodies to ensure full compliance with all applicable laws and regulations before engaging in any research involving Apinac.

Executive Summary

This compound (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid, has emerged as a substance of interest within the scientific community. However, its legal status is complex andstringent, largely due to its classification as a novel psychoactive substance (NPS) and its potential for abuse. This guide provides an in-depth overview of the legal framework surrounding this compound for research purposes in key regulatory regions, distinguishes it from a similarly named veterinary product, and presents available scientific data, including experimental protocols and signaling pathway information, to inform research endeavors.

The Legal Status of this compound: A Controlled Substance

This compound is not an approved pharmaceutical product for human or veterinary use. It is classified as a synthetic cannabinoid and is treated as a controlled or illicit substance in many jurisdictions. Researchers must be aware of and adhere to the specific regulations governing the use of such substances in their respective countries.

United States

In the United States, synthetic cannabinoids are largely classified as Schedule I substances under the Controlled Substances Act (CSA).[1][2] This classification indicates a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. While this compound may not be explicitly listed by name in all statutes, the Federal Analogue Act allows for any chemical "substantially similar" to a controlled substance to be treated as a Schedule I substance. Given its structural similarity to other scheduled synthetic cannabinoids, this compound falls under this purview.

Key Considerations for U.S. Researchers:

-

DEA Registration: Researchers must obtain a specific Schedule I registration from the Drug Enforcement Administration (DEA) to possess, synthesize, or conduct research with this compound.

-

Stringent Protocols: Research protocols are subject to rigorous review and approval by the DEA and potentially the Food and Drug Administration (FDA), particularly if clinical research is intended.

-

Secure Storage and Record-Keeping: Strict security measures for storage and meticulous record-keeping of all quantities used are mandatory.

European Union

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors synthetic cannabinoids as new psychoactive substances.[3][4][5] While regulations can vary between member states, many have implemented control measures for broad categories of synthetic cannabinoids. Researchers in the EU must navigate both EU-wide regulations and the specific laws of the country in which they operate.

Key Considerations for E.U. Researchers:

-

National Legislation: Researchers must consult their national drug laws to determine the specific legal status and control measures for this compound.

-

Licensing and Permits: A license or permit from the relevant national authority is typically required for research with controlled substances.

Australia

In Australia, the Drugs Misuse Regulation 1987 in Queensland specifically lists "Adamantyl 1-pentyl-indazole-3-carboxylate (this compound or AKB57)" as a dangerous drug.[3] Other states and territories have similar legislation controlling synthetic cannabinoids. Research involving such substances is tightly regulated.

Key Considerations for Australian Researchers:

-

Scheduled Substance: this compound is a scheduled substance, and its use in research requires approval from state or territory health departments.

-

Research Ethics and Governance: Research proposals must undergo thorough review by human research ethics committees (HRECs) and adhere to the Australian Code for the Responsible Conduct of Research.[6]

Distinguishing this compound (Synthetic Cannabinoid) from this compound® (Veterinary Drug)

It is crucial to differentiate the synthetic cannabinoid this compound from a veterinary medication that was marketed under the brand name this compound®. The latter was a treatment for chronic canine heart failure. The similarity in name can lead to confusion, but the two are distinct chemical entities with entirely different applications and regulatory statuses. All information within this guide pertains to the synthetic cannabinoid this compound.

Scientific Data and Experimental Protocols

The following sections summarize available scientific findings on this compound and its fluorinated analog, 5F-APINAC, which often exhibits higher potency.

Pharmacokinetic and Metabolic Data

Studies in animal models have begun to elucidate the pharmacokinetic profile and metabolic fate of this compound and 5F-APINAC.

Table 1: Summary of Pharmacokinetic and Metabolic Studies

| Compound | Animal Model | Key Findings | Reference |

| This compound | Rat | Rapidly metabolized, with a moderate to long half-life. Predominantly metabolized via ester hydrolysis. 22 metabolites were identified. | [7] |

| 5F-APINAC | Rat | In vitro incubation with human liver microsomes showed ester hydrolysis as the predominant reaction. In vivo, 15 metabolites were identified. | [2][8] |

| 5F-APINAC | Rabbit | Showed dose-dependent pharmacokinetics with rapid biotransformation and gradual elimination within 24 hours. | [4][9] |

Experimental Protocols

The following are summaries of methodologies from key studies. Researchers should consult the original publications for complete details.

4.2.1 In Vitro Metabolism of 5F-APINAC in Human Liver Microsomes

-

Objective: To investigate the in vitro metabolism of 5F-APINAC.

-

Methodology:

-

A standard solution of 5F-APINAC was incubated with human liver microsomes (HLMs).

-

The incubation was carried out for 1 hour at 37°C.

-

Metabolites were characterized using liquid chromatography–ion trap mass spectrometry and liquid chromatography–quadrupole time-of-flight mass spectrometry.

-

4.2.2 In Vivo Metabolism of 5F-APINAC in Rats

-

Objective: To investigate the in vivo metabolism of 5F-APINAC.

-

Methodology:

-

Rats received a 15 mg/kg dose of 5F-APINAC diluted in either ethanol (B145695) or dimethyl sulfoxide.

-

A vehicle control group received a placebo.

-

Urine was collected at 3, 6, and 24 hours after administration.

-

Metabolic characterization was performed using liquid chromatography–ion trap mass spectrometry and liquid chromatography–quadrupole time-of-flight mass spectrometry.

-

4.2.3 Pharmacokinetic Study of 5F-APINAC in Rabbits

-

Objective: To characterize the pharmacokinetic properties of 5F-APINAC and its influence on neurotransmitter-associated metabolites.

-

Methodology:

-

Twelve rabbits were divided into three groups and received 1-mL of 5F-APINAC at doses of 0.1, 1, and 2 mg/kg.

-

A control group was also included.

-

Blood samples were collected at nine time points between 0 and 24 hours.

-

Plasma concentrations of 5F-APINAC and its metabolites were determined using ultra-high-performance liquid chromatography–tandem mass spectrometry.

-

Signaling Pathways and Biological Effects

This compound and its analogs act as agonists at cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of THC. The fluorinated analog, 5F-APINAC, has a CB1 receptor binding affinity approximately 2-5 times greater than this compound.[10] Its interaction with these receptors leads to downstream effects on various neurotransmitter systems.

Neurotransmitter System Modulation by 5F-APINAC

Studies have shown that 5F-APINAC administration can alter metabolomic profiles associated with several neurotransmitter systems.[10]

Caption: 5F-APINAC's influence on various neurotransmitter systems.

Experimental Workflow for In Vivo Metabolism Study

The following diagram illustrates a typical workflow for an in vivo metabolism study of a synthetic cannabinoid like this compound.

Caption: General workflow for in vivo metabolism and pharmacokinetic studies.

Conclusion

Research involving this compound is subject to significant legal and regulatory hurdles due to its classification as a controlled synthetic cannabinoid. Scientists and drug development professionals must navigate a complex legal landscape and adhere to stringent protocols. While preliminary scientific data on its pharmacokinetics, metabolism, and biological effects are available, further research is needed to fully understand its properties. This guide serves as a foundational resource for researchers, emphasizing the critical importance of legal compliance and responsible scientific inquiry in this challenging area of study.

References

- 1. Synthetic Cannabinoids | Office of Addiction Services and Supports [oasas.ny.gov]

- 2. thefederalcriminalattorneys.com [thefederalcriminalattorneys.com]

- 3. Synthetic cannabinoids in Europe | www.euda.europa.eu [euda.europa.eu]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. Synthetic cannabinoids | www.euda.europa.eu [euda.europa.eu]

- 6. Codes and Guidelines | Australian Research Council [arc.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]